molecular formula C16H19N3O5S2 B2883213 ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate CAS No. 394232-92-9

ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate

Cat. No.: B2883213
CAS No.: 394232-92-9
M. Wt: 397.46
InChI Key: KMTJSCRZOSDPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dimethoxyphenyl group and an ethyl ester group, contributing to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-[2-[[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-4-24-14(21)9-25-8-13(20)17-16-19-18-15(26-16)11-6-5-10(22-2)7-12(11)23-3/h5-7H,4,8-9H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTJSCRZOSDPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , an ethyl ester group , and a dimethoxyphenyl moiety . The structural complexity of this compound contributes to its diverse biological activities, particularly in pharmacology. The presence of the thiadiazole moiety is noteworthy as it is known for various pharmacological properties, including anti-inflammatory , antimicrobial , and anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Thiadiazole Derivative : The initial step involves synthesizing the thiadiazole ring through a reaction between thiosemicarbazide and appropriate carbonyl compounds.
  • Formation of Carbamoyl Group : The introduction of the carbamoyl group can be achieved via acylation reactions.
  • Final Esterification : The final product is obtained by reacting the thiadiazole derivative with ethyl bromoacetate in the presence of a base.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : this compound has shown promising anticancer activity in vitro against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains. Research indicates that thiadiazole derivatives often possess broad-spectrum antimicrobial properties due to their ability to disrupt microbial cell walls .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its unique combination of functional groups. Below is a table summarizing the biological activities of related thiadiazole derivatives:

Compound NameStructure FeaturesBiological Activity
5-(Phenethyl)-1,3,4-thiadiazoleContains phenethyl groupAntimicrobial
5-(Benzothiazole)-1,3,4-thiadiazoleBenzothiazole substitutionAnticancer
This compoundDimethoxyphenyl substituentAnticancer, Antimicrobial

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 3 µM/mL .
  • Microbial Inhibition Tests : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-[({[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate?

The synthesis typically involves a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2 : Alkylation of the intermediate 5-substituted-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate derivatives under reflux in anhydrous solvents (e.g., ethanol or DMF) . Purification is achieved via recrystallization or column chromatography, with structural confirmation using 1H^1H-NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Spectroscopic techniques : 1H^1H-NMR (to confirm proton environments of the thiadiazole, dimethoxyphenyl, and acetate groups), IR (to identify carbonyl and sulfanyl stretches), and mass spectrometry (for molecular weight verification) .
  • Chromatography : TLC or HPLC monitors purity (>95%) and reaction progress .

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition studies : Target enzymes (e.g., acetylcholinesterase or cyclooxygenase) using spectrophotometric assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Variable substituents : Modify the dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the carbamoyl/sulfanyl linker.
  • Biological testing : Compare IC50_{50} values in enzyme inhibition or cytotoxicity assays.
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Solubility optimization : Test in DMSO/PBS mixtures or use surfactants to ensure compound stability .
  • Dose-response validation : Repeat assays with standardized protocols and controls.
  • Metabolic stability assays : Use liver microsomes to assess degradation rates .

Q. How can computational methods enhance the design of analogs with improved efficacy?

  • Reaction path simulations : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states during synthesis .
  • Pharmacophore modeling : Identify critical functional groups for target binding using Schrödinger Suite or MOE .
  • ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks .

Q. What advanced techniques characterize interactions between this compound and biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to purified proteins.
  • X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with bacterial enoyl-ACP reductase) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters of binding .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Alkylation conditions : Screen solvents (e.g., acetonitrile vs. DMF) and bases (e.g., K2_2CO3_3 vs. Et3_3N) to maximize thiol reactivity .
  • Catalyst optimization : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Flow chemistry : Implement continuous-flow systems for reproducible, high-throughput synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Standardize conditions : Ensure consistent solvent, temperature, and concentration during NMR/IR analysis.
  • Cross-validate with LC-MS : Confirm molecular ion peaks and fragmentation patterns .
  • Collaborative verification : Share samples with independent labs for replication .

Q. What steps mitigate variability in biological assay results?

  • Strict protocol adherence : Use identical cell lines, culture conditions, and assay durations.
  • Negative/positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
  • Statistical rigor : Apply ANOVA or Student’s t-test with adequate replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.